molecular formula C20H18Cl2FN3O B4136311 6,8-dichloro-3-(2-fluorophenyl)-2-(1-piperidinylmethyl)-4(3H)-quinazolinone

6,8-dichloro-3-(2-fluorophenyl)-2-(1-piperidinylmethyl)-4(3H)-quinazolinone

Cat. No. B4136311
M. Wt: 406.3 g/mol
InChI Key: QFIZDGGBLCAZAS-UHFFFAOYSA-N
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Description

6,8-dichloro-3-(2-fluorophenyl)-2-(1-piperidinylmethyl)-4(3H)-quinazolinone is a synthetic compound that belongs to the quinazolinone family. It has gained attention in the scientific community due to its potential therapeutic applications in various diseases.

Scientific Research Applications

6,8-dichloro-3-(2-fluorophenyl)-2-(1-piperidinylmethyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, neurodegenerative diseases, and inflammation. In cancer, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In neurodegenerative diseases, it has been shown to protect against neurotoxicity induced by beta-amyloid and glutamate. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 6,8-dichloro-3-(2-fluorophenyl)-2-(1-piperidinylmethyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. It has also been shown to inhibit the activity of various enzymes, including phosphodiesterase and topoisomerase.
Biochemical and Physiological Effects
6,8-dichloro-3-(2-fluorophenyl)-2-(1-piperidinylmethyl)-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce oxidative stress, and modulate the immune response. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6,8-dichloro-3-(2-fluorophenyl)-2-(1-piperidinylmethyl)-4(3H)-quinazolinone in lab experiments is its high purity and stability. It is also readily available and relatively easy to synthesize. However, one of the limitations is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 6,8-dichloro-3-(2-fluorophenyl)-2-(1-piperidinylmethyl)-4(3H)-quinazolinone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Additionally, it would be interesting to investigate its pharmacokinetics and toxicity in animal models to determine its safety and efficacy for clinical use.
Conclusion
In conclusion, 6,8-dichloro-3-(2-fluorophenyl)-2-(1-piperidinylmethyl)-4(3H)-quinazolinone is a synthetic compound that has shown promising results in various scientific research applications. Its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation make it an interesting compound for further investigation. While there are still many unanswered questions about its mechanism of action and potential toxicity, the future directions for research on this compound are promising.

properties

IUPAC Name

6,8-dichloro-3-(2-fluorophenyl)-2-(piperidin-1-ylmethyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2FN3O/c21-13-10-14-19(15(22)11-13)24-18(12-25-8-4-1-5-9-25)26(20(14)27)17-7-3-2-6-16(17)23/h2-3,6-7,10-11H,1,4-5,8-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIZDGGBLCAZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NC3=C(C=C(C=C3Cl)Cl)C(=O)N2C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-dichloro-3-(2-fluorophenyl)-2-(1-piperidinylmethyl)-4(3H)-quinazolinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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